SCOPOLETIN_met007
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Overview
Description
Scopoletin B-D-glucuronide is a naturally occurring coumarin derivativeScopoletin is found in various medicinal and edible plants and is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of scopoletin B-D-glucuronide typically involves the glucuronidation of scopoletin. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation is often preferred due to its specificity and mild reaction conditions. The reaction involves the use of uridine diphosphate glucuronic acid as the glucuronide donor and glucuronosyltransferase enzymes .
Chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions. Common reagents include glucuronic acid lactone and catalysts such as trifluoroacetic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of scopoletin B-D-glucuronide may involve biotechnological approaches, including the use of genetically engineered microorganisms that express glucuronosyltransferase enzymes. These microorganisms can be cultured in bioreactors to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Scopoletin B-D-glucuronide can undergo various chemical reactions, including:
Oxidation: Scopoletin B-D-glucuronide can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert scopoletin B-D-glucuronide to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the scopoletin B-D-glucuronide molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of scopoletin B-D-glucuronide, which may have different pharmacological properties .
Scientific Research Applications
Scopoletin B-D-glucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glucuronidation reactions and the synthesis of glucuronide conjugates.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of scopoletin B-D-glucuronide involves its interaction with various molecular targets and pathways. It is known to modulate cellular signaling pathways such as nuclear factor-κB (NF-κB) and nuclear erythroid factor-2 (NRF-2), which are involved in inflammation and oxidative stress responses . Additionally, scopoletin B-D-glucuronide can inhibit enzymes such as choline acetyltransferase and acetylcholinesterase, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Scopoletin: The parent compound of scopoletin B-D-glucuronide, known for its diverse pharmacological properties.
Esculetin: Another coumarin derivative with similar antioxidant and anti-inflammatory activities.
Umbelliferone: A coumarin compound with comparable biological activities.
Uniqueness
Scopoletin B-D-glucuronide is unique due to its glucuronide conjugation, which enhances its solubility and bioavailability. This modification also influences its pharmacokinetic properties, making it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C16H16O10 |
---|---|
Molecular Weight |
368.29 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-(6-methoxy-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H16O10/c1-23-8-4-6-2-3-10(17)24-7(6)5-9(8)25-16-13(20)11(18)12(19)14(26-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22) |
InChI Key |
UTTLUAQBFYOVMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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